![molecular formula C9H19ClN2O B1217674 (3-Acrylamidopropyl)trimethylammonium Chloride CAS No. 45021-77-0](/img/structure/B1217674.png)
(3-Acrylamidopropyl)trimethylammonium Chloride
Overview
Description
Synthesis Analysis
APTAC is synthesized through the free-radical polymerization of acrylamide, sodium 3-acrylamido-3-methylbutanoate, and APTAC itself. This process yields terpolymers with random charge distributions, which can be controlled by adjusting the monomer feed composition. The molecular weights of these terpolymers typically range from 1.3 to 1.6 x 10^6 g/mol, with polydispersity indices (PDIs) of less than 2.0, indicating a relatively narrow molecular weight distribution. The synthesis process can be optimized to suppress gel effects and control the degree of polymerization through the use of chain-transfer agents such as NaOOCH (Fevola et al., 2004).
Molecular Structure Analysis
The molecular structure of APTAC-containing terpolymers is characterized using techniques such as ^13C NMR spectroscopy, which provides information on the terpolymer compositions. The size and shape of these molecules in solution can be further analyzed through size exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS), revealing their radius of gyration and intrinsic viscosity relationships, which are indicative of their conformation in solution (Fevola et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of APTAC is largely defined by its amide and quaternary ammonium functional groups. These groups allow for further chemical modifications, such as quaternization reactions, and participate in ionic interactions. For example, the quaternary ammonium group can engage in ionic bonding with anionic species, which is a key feature exploited in applications like flocculation and water treatment.
Physical Properties Analysis
The physical properties of APTAC and its copolymers, such as solubility, can vary significantly depending on the charge density and the balance of ionic groups within the polymer. Terpolymers with low charge densities and balanced ionic content tend to be highly soluble in water, exhibiting unique solution behaviors such as antipolyelectrolyte characteristics at certain pH levels, which are influenced by the protonation states of the amido and quaternary ammonium groups (Fevola et al., 2004).
Scientific Research Applications
Graft Copolymerization and Water Treatment
(3-Acrylamidopropyl)trimethylammonium chloride (APTAC) has been utilized in graft copolymerization. A study by Constantin et al. (2011) demonstrates its grafting onto pullulan, enhancing its potential in wastewater treatment and drug delivery. The research optimized grafting conditions and proposed a mechanism for the process, highlighting its utility in environmental applications (Constantin et al., 2011).
Antimicrobial Properties
APTAC has been applied in developing antimicrobial materials. Liu et al. (2014) used APTAC for grafting copolymerization on cotton fibers, resulting in fabrics with significant antimicrobial activity. This application is particularly promising for healthcare and hygiene products (Liu et al., 2014).
Toxic Arsenate Removal
Barakat and Sahiner (2008) explored the use of poly(APTMACl) hydrogels for removing toxic arsenate from water, showcasing its high effectiveness in environmental purification. This suggests its significant role in addressing water contamination challenges (Barakat & Sahiner, 2008).
Polymer Degradation and Control
Research by Kurenkov et al. (2002) focused on the controlled degradation of copolymers of acrylamide with APTAC. This study is crucial for understanding how to manipulate polymer properties for specific applications, such as in biodegradable materials and drug delivery systems (Kurenkov et al., 2002).
Flocculant Synthesis
The synthesis of cationic flocculants using APTAC for water treatment processes has been studied by Kumar et al. (2015). Their research contributes to the development of more efficient water purification methods (Kumar et al., 2015).
Safety And Hazards
Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . Contaminated work clothing must not be allowed out of the workplace . In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice/attention .
Future Directions
properties
IUPAC Name |
trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXGLMQZVLOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26427-01-0 | |
Record name | Poly(3-acrylamidopropyltrimethylammonium chloride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26427-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20885891 | |
Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acrylamidopropyl)trimethylammonium chloride | |
CAS RN |
45021-77-0 | |
Record name | (Acrylamidopropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45021-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-ACRYLAMIDOPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8AN58F7LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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